3-Oxo-3-(pyridin-3-YL)propanal
Description
3-Oxo-3-(pyridin-3-yl)propanal is a hypothetical aldehyde derivative featuring a pyridine ring at the 3-position, a ketone group, and a terminal aldehyde moiety. These derivatives are critical intermediates in organic synthesis, pharmaceutical development, and materials science. For instance, 3-Oxo-3-(pyridin-3-yl)propanoic acid (CAS: N/A) is widely used in drug synthesis due to its reactive ketone and carboxylic acid groups . Similarly, nitrile derivatives like 3-oxo-3-(pyridin-3-yl)propanenitrile (CAS: 30510-18-0) serve as precursors for heterocyclic compounds .
Properties
Molecular Formula |
C8H7NO2 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
3-oxo-3-pyridin-3-ylpropanal |
InChI |
InChI=1S/C8H7NO2/c10-5-3-8(11)7-2-1-4-9-6-7/h1-2,4-6H,3H2 |
InChI Key |
YIYMLNMSVCMHNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare key derivatives of 3-oxo-3-(pyridin-3-yl)propanal based on molecular properties, synthesis methods, and applications:
Key Differences:
Functional Groups: Carboxylic acid derivatives (e.g., 3-oxo-3-(pyridin-3-yl)propanoic acid) exhibit higher polarity and acidity, making them suitable for salt formation in drug formulations . Nitrile derivatives (e.g., 3-oxo-3-(pyridin-3-yl)propanenitrile) are less polar and more reactive in cyclization reactions to form nitrogen-containing heterocycles . Aldehyde analogs (e.g., 3-oxo-3-(thiophen-2-yl)propanal) are prone to oxidation and are typically stabilized as intermediates in multi-step syntheses .
Synthesis Methods :
- Carboxylic acids are often synthesized via hydrolysis of esters or nitriles under acidic/basic conditions .
- Nitriles are prepared via nucleophilic substitution reactions, such as the coupling of 3-(pyridin-3-yl)propionic acid with thionyl chloride to form acyl chlorides, followed by nitrile substitution .
Applications: Carboxylic acid derivatives are prevalent in peptide coupling (e.g., tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate) . Nitriles are pivotal in synthesizing pyrazolo[1,5-a]pyrimidinones, which show promise as kinase inhibitors .
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